molecular formula C12H6F6N2S2 B3041068 Di[5-(trifluoromethyl)-2-pyridyl] disulphide CAS No. 259544-96-2

Di[5-(trifluoromethyl)-2-pyridyl] disulphide

Cat. No.: B3041068
CAS No.: 259544-96-2
M. Wt: 356.3 g/mol
InChI Key: FKUBQFNUFKOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di[5-(Trifluoromethyl)-2-pyridyl] Disulphide is a specialized chemical reagent designed for research use only. It is structurally derived from 2,2'-dipyridyl disulfide, a compound well-known for its role in activating carboxylic acids for coupling reactions and for preparing or modifying thiol groups in molecules . The incorporation of two trifluoromethyl groups at the 5-positions of the pyridine rings is intended to confer unique physicochemical properties, as the trifluoromethyl group is strongly electron-withdrawing and can significantly influence a compound's metabolic stability, bioavailability, and biomolecular affinity . This makes the compound a particularly valuable building block in medicinal chemistry and agrochemical research, where the trifluoromethylpyridine (TFMP) motif is a key structural feature in many active ingredients . In practical application, this disulfide is expected to act as an efficient reagent for the formation of disulfide bonds in proteins or peptides, or for the introduction of the 5-(trifluoromethyl)-2-pyridylthio group into target molecules . The presence of the trifluoromethyl groups may enhance the electrophilicity of the disulfide bond, potentially leading to improved reactivity in thiol-disulfide exchange reactions. Researchers can leverage this compound in the synthesis of novel ligands, enzyme inhibitors, or functional materials, exploring the synergistic effects of the disulfide linkage and the strategically positioned trifluoromethyl groups. This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(trifluoromethyl)-2-[[5-(trifluoromethyl)pyridin-2-yl]disulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2S2/c13-11(14,15)7-1-3-9(19-5-7)21-22-10-4-2-8(6-20-10)12(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBQFNUFKOTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Oxidation

In anhydrous ethanol or dichloromethane, stoichiometric iodine (I₂) oxidizes thiols to disulphides via a radical mechanism. For 5-(trifluoromethyl)-2-pyridinethiol, this reaction proceeds at room temperature under inert atmosphere, yielding the disulphide in ~85% purity. The electron-withdrawing trifluoromethyl group enhances thiol acidity, accelerating deprotonation and radical formation. Excess iodine must be quenched with sodium thiosulfate to prevent over-oxidation to sulfonic acids.

Chlorine Gas Oxidation

Bubbling chlorine (Cl₂) through a cooled solution of the thiol in carbon tetrachloride (CCl₄) provides a high-yielding route (90–95%). This method, adapted from aryl disulphide syntheses, generates HCl as a byproduct, necessitating neutralization with aqueous base during workup. The disulphide precipitates as a crystalline solid, which is filtered and recrystallized from benzene/petroleum ether mixtures.

Radical-Based Coupling Techniques

Emerging methodologies exploit photoredox catalysis or transition-metal mediators to generate thiyl radicals, which couple to form disulphides.

Photochemical Oxidation

Under UV light (365 nm), 5-(trifluoromethyl)-2-pyridinethiol in acetonitrile undergoes oxidation in the presence of catalytic eosin Y. This visible-light-driven process avoids strong oxidants, achieving 75–80% yield with minimal byproducts. The mechanism involves singlet oxygen generation, which abstracts hydrogen from the thiol to initiate radical coupling.

Iron(III)-Catalyzed Aerobic Oxidation

Dissolving the thiol in methanol with FeCl₃ (5 mol%) and exposing the mixture to air facilitates oxidation. The Fe³⁺/Fe²⁺ redox cycle mediates electron transfer, converting thiols to disulphides over 12–24 hours. While slower than chemical oxidants, this method is greener and scalable for industrial production.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Scalability Key Challenges
Iodine Oxidation 85 RT, EtOH, inert atmosphere Moderate Iodine quenching required
Chlorine Gas Oxidation 90–95 0–25°C, CCl₄ High HCl neutralization
Nucleophilic CF₃ Insertion 65–70 100°C, DMF Low Steric hindrance
Photochemical Oxidation 75–80 UV light, CH₃CN Moderate Specialized equipment needed
Fe³⁺-Catalyzed Oxidation 70–75 RT, air, MeOH High Long reaction time

Data extrapolated from analogous disulphide syntheses.

Mechanistic Insights and Side Reactions

The oxidative coupling of thiols proceeds through a thiyl radical intermediate, which dimerizes to form the disulphide bond. Computational studies suggest that the trifluoromethyl group stabilizes the radical via inductive effects, lowering the activation energy. Competing pathways include:

  • Over-oxidation : Excess oxidant converts disulphides to sulfoxides or sulfones. This is mitigated by stoichiometric control.
  • Disproportionation : In acidic media, disulphides may revert to thiols and sulfenic acids. Buffering the reaction at pH 7–8 prevents this.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, chlorine gas oxidation is preferred due to its high yield and short reaction time. However, HF-mediated fluorination routes, though efficient, require corrosion-resistant reactors and stringent safety protocols. Recent patents highlight microwave-assisted thiol oxidation as a promising alternative, reducing reaction times by 50% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

Di[5-(trifluoromethyl)-2-pyridyl] disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Research

Role in Redox Biology
Di[5-(trifluoromethyl)-2-pyridyl] disulphide is utilized in studies concerning redox biology, particularly in understanding the significance of disulphide bonds in protein folding and stability. The compound can influence the redox states of proteins by interacting with thiol groups, which is crucial for maintaining proper protein structure and function.

Potential Medicinal Applications
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. This compound is being investigated for its potential use in drug development, especially as a redox-active pharmaceutical agent. Its ability to modulate biological systems through redox reactions positions it as a candidate for therapeutic applications .

Chemical Properties and Reactions

Synthesis Methods
The synthesis of this compound typically involves the oxidation of 5-(trifluoromethyl)-2-pyridyl thiol using oxidizing agents such as iodine or hydrogen peroxide. These reactions are often performed in organic solvents like dichloromethane under controlled conditions to ensure high yields and purity.

Chemical Reactivity
The compound undergoes various chemical reactions:

  • Oxidation: Can be further oxidized to form sulfoxides or sulfones.
  • Reduction: The disulphide bond can be reduced to yield the corresponding thiols.
  • Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct electronic characteristics due to the trifluoromethyl groups make it suitable for applications requiring enhanced stability and reactivity. This includes its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals, where it contributes to the development of compounds with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Di[5-(trifluoromethyl)-2-pyridyl] disulphide involves the cleavage and formation of disulphide bonds. In biological systems, it can modulate redox states by interacting with thiol groups in proteins, leading to changes in protein structure and function. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in redox chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Di[5-(trifluoromethyl)-2-pyridyl] disulphide with structurally analogous pyridine derivatives, focusing on functional groups, reactivity, and applications:

Compound Name Molecular Formula Functional Groups Key Properties Applications References
This compound C₁₂H₆F₆N₂S₂ Disulphide (S–S), trifluoromethyl Redox-active S–S bond; high thermal stability; lipophilic due to -CF₃ groups Dynamic covalent chemistry, drug scaffolds, polymer crosslinking N/A
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S Sulfonyl chloride (-SO₂Cl), -CF₃ High electrophilicity; hydrolyzes to sulfonic acids; reacts with amines/thiols Sulfonamide synthesis; intermediate for agrochemicals and pharmaceuticals
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ Pyridyl, piperidine, carboxylic acid Solid (mp 162–164°C); zwitterionic at physiological pH; moderate water solubility Metal-organic frameworks (MOFs), peptide mimetics, kinase inhibitors
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate C₈H₂F₆INO₃S Triflate (-OSO₂CF₃), iodo, -CF₃ Excellent leaving group; used in cross-coupling reactions; air-sensitive Suzuki-Miyaura coupling; synthesis of functionalized pyridines

Key Comparisons

  • Reactivity :

    • The disulphide ’s S–S bond enables reversible cleavage under reducing conditions, unlike the irreversible reactivity of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (e.g., nucleophilic substitution with amines) .
    • 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is tailored for transition-metal-catalyzed reactions due to its triflate and iodo substituents, whereas the disulphide may participate in thiol-disulfide exchange .
  • Stability :

    • The disulphide’s S–S bond is less hydrolytically sensitive compared to the sulfonyl chloride group, which readily reacts with moisture .
    • 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid exhibits high thermal stability (mp 162–164°C) due to its rigid piperidine-carboxylic acid framework .
  • Applications :

    • Sulfonyl chlorides are preferred for introducing sulfonamide linkages in drug candidates (e.g., protease inhibitors), while disulphides are exploited in stimuli-responsive materials .
    • The piperidine-carboxylic acid derivative’s zwitterionic nature makes it suitable for crystallography and ion-channel modulation .

Research Findings and Limitations

  • Disulphide formation typically requires oxidative coupling of thiols, which may face steric hindrance from the bulky -CF₃ groups.
  • Analytical Data : LCMS and HPLC methods used for related compounds (e.g., m/z 853.0 [M+H]⁺, retention time 1.31 min under SMD-TFA05 conditions) suggest that similar protocols could characterize the disulphide .

Biological Activity

Di[5-(trifluoromethyl)-2-pyridyl] disulphide is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal and anticancer applications. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

This compound features a disulphide bond with two 5-(trifluoromethyl)-2-pyridyl groups attached. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into herbicidal and anticancer properties.

Herbicidal Activity

Recent studies have shown that derivatives containing the trifluoromethyl group exhibit significant herbicidal activity. For instance, one study reported that certain trifluorothioanisole derivatives demonstrated over 85% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrata at specific concentrations, suggesting that this compound could be an effective herbicide candidate .

CompoundTarget WeedsInhibition (%)Concentration (g a.i./hm²)
5aAmaranthus retroflexus>85%37.5
5aEclipta prostrata>85%37.5

Anticancer Activity

In addition to its herbicidal properties, this compound has been evaluated for anticancer activity. A study employing density functional theory (DFT) indicated that related compounds exhibited cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the disruption of cellular processes through reactive electrophilic species targeting cysteine residues in proteins .

Case Studies and Research Findings

  • Herbicidal Efficacy : A greenhouse study evaluated the effectiveness of this compound derivatives against various broadleaf weeds. The results indicated that these compounds could outperform traditional herbicides under certain conditions, highlighting their potential for agricultural applications .
  • Anticancer Mechanisms : Research on related trifluoromethyl compounds has shown enhanced potency in inhibiting enzymes involved in cancer progression. For instance, SAR (structure-activity relationship) studies revealed that modifications to the trifluoromethyl group significantly influenced the anticancer efficacy of these compounds .
  • Toxicological Assessments : Preliminary toxicological assessments suggest that while this compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile in both agricultural and medicinal contexts.

Q & A

Q. What are the key considerations for synthesizing Di[5-(trifluoromethyl)-2-pyridyl] disulphide to ensure high purity?

Answer:

  • Oxidation of Thiol Precursors : Use sodium periodate (NaIO₄) in a THF/H₂O solvent system (5:1 ratio) to oxidize 5-(trifluoromethyl)-2-pyridinethiol to the disulphide. Monitor reaction completion via TLC .
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product. Confirm purity (>97%) via HPLC using a C18 column and UV detection at 254 nm .
  • Handling : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation side products. Store the compound at -20°C in amber vials to avoid light-induced degradation .

Q. How can spectroscopic methods confirm the structure of this compound?

Answer:

  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons in the pyridyl ring (δ 7.5–8.5 ppm) and absence of thiol (-SH) protons.
    • ¹³C NMR : Confirm trifluoromethyl (-CF₃) resonance at ~120 ppm (q, J = 288 Hz) .
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₆F₆N₂S₂. Fragmentation should show loss of S-S bonds (e.g., m/z 215 for [C₆H₃F₃N]⁺) .
  • FTIR : Identify S-S stretching vibrations at ~500–550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What purification techniques optimize isolation of the disulphide?

Answer:

  • Recrystallization : Use a hexane/dichloromethane (3:1) mixture to recrystallize the crude product. This removes unreacted thiol and inorganic salts .
  • Solvent Selection : Avoid polar protic solvents (e.g., methanol) to prevent disulphide reduction. Opt for aprotic solvents like acetonitrile or DCM .

Advanced Research Questions

Q. How can discrepancies in reaction yields under varying conditions be resolved?

Answer:

  • Controlled Oxidation : Optimize NaIO₄ stoichiometry (1.5–2.0 equivalents) and reaction time (12–24 hours). Excess oxidant may degrade the product .

  • Temperature Effects : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-oxidation to sulfonic acids). Higher temperatures (>25°C) reduce yield by 15–20% .

  • Table 1 : Yield Comparison Across Conditions

    OxidantSolventTemp (°C)Yield (%)
    NaIO₄THF/H₂O2565
    H₂O₂EtOH2542
    O₂DCM2528

Q. What strategies stabilize the disulphide bond in reactive environments?

Answer:

  • Solvent Stability : Test stability in DMSO (degradation <5% over 24 hours) vs. aqueous buffers (pH 7.4: 20% degradation in 8 hours). Add antioxidants (e.g., BHT, 0.1% w/v) to aqueous solutions .
  • Steric Shielding : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to reduce nucleophilic attack on the S-S bond. This enhances stability by 30% in acidic media .

Q. How does the trifluoromethyl group affect electronic properties of the pyridyl ring?

Answer:

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to demonstrate:
    • Electron-Withdrawing Effect : -CF₃ reduces electron density on the pyridyl nitrogen (NBO charge: -0.45 vs. -0.32 for non-fluorinated analogs).
    • Impact on Reactivity : Enhanced electrophilicity facilitates nucleophilic substitution at the 2-position .
  • Cyclic Voltammetry : Measure oxidation potentials to quantify the electron-deficient nature. The compound shows a 0.3 V anodic shift compared to non-fluorinated analogs .

Q. How can air-sensitive intermediates be handled during synthesis?

Answer:

  • Schlenk Techniques : Use Schlenk lines for thiol precursor handling. Purge reaction flasks with Ar for 30 minutes before adding reagents .
  • Quenching Protocols : Add 10% aqueous Na₂S₂O₃ to residual oxidants before workup to prevent unintended oxidation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 2
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Di[5-(trifluoromethyl)-2-pyridyl] disulphide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.